4-Benzyl-piperazine-2,6-dione
Overview
Description
4-Benzyl-piperazine-2,6-dione is a compound that has been studied for its potential pharmacological properties . It is a type of piperazine-2,6-dione, which is a common structural element in various pharmacologically active compounds . The piperazine ring can adopt two chair and several twist conformations .
Synthesis Analysis
The synthesis of 4-Benzyl-piperazine-2,6-dione involves a three-step, one-pot procedure to obtain reproducibly piperazine-2,6-diones with various substituents at the N-atoms in high yields . Three strategies for bridging of piperazine-2,6-diones were pursued . The synthesis involves reactions such as Dieckmann analogous cyclization, stepwise allylation, hydroboration, oxidation, and transformation with 1,4-dibromobut-2-ene and 3-halo-2-halomethylprop-1-enes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Benzyl-piperazine-2,6-dione include Dieckmann analogous cyclization of 2-(3,5-dioxopiperazin-2-yl) acetates, stepwise allylation, hydroboration, oxidation of piperazine-2,6-diones, and transformation of a piperazine-2,6-dione with 1,4-dibromobut-2-ene and 3-halo-2-halomethylprop-1-enes .Scientific Research Applications
Antitumor Activity
Piperazine-2,6-diones, including 4-Benzyl-piperazine-2,6-dione, have been investigated for their antitumor properties. Research has shown that these compounds exhibit antitumor activity against a variety of cancer types, such as Lewis lung carcinoma, sarcoma 180, L1210 leukemia, P388 leukemia, B16 myeloma, malignant lymphoma, C-26 colon, human colon, and breast cancer. The mechanisms through which these compounds affect cell growth are a subject of ongoing research (Mancilla et al., 2002).
Synthesis of Pharmaceutically Useful Compounds
An alternative synthetic approach developed by Rao and Ramanathan (2017) involves transforming Piperazine-2,6-diones to pharmaceutically useful compounds such as pyridopyrazines or pyrazinoisoquinolines. This transformation is achieved via an imide carbonyl group activation strategy using a Brønsted acid (Rao & Ramanathan, 2017).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide model compounds, including those with structures similar to 4-Benzyl-piperazine-2,6-dione, have been synthesized and analyzed for their luminescent properties. These studies provide insights into the potential applications of these compounds in fluorescence imaging and other optical technologies (Gan et al., 2003).
Erythroid Differentiation in Leukemia
Certain piperazine derivatives, including 4-Benzyl-piperazine-2,6-dione variants, have been tested for their efficacy in inhibiting the proliferation of K-562 leukemia cells and inducing erythroid differentiation. These studies indicate potential therapeutic applications in treating leukemia (Saab et al., 2013).
Anti-inflammatory Activity
Piperazine-2,6-dione derivatives have been synthesized and studied for their anti-inflammatory properties. This research contributes to the understanding of these compounds' potential uses in treating inflammatory conditions (Shvedaite et al., 1999).
Anthelmintic Activity
Research on the synthesis of new piperazine-2,3-dione derivatives, including those structurally related to 4-Benzyl-piperazine-2,6-dione, has shown potential anthelmintic activity. These compounds have been tested against various parasites, suggesting their use in antiparasitic therapies (Hussein & Diab, 2005).
HIV-1 Attachment Inhibition
Indole-based derivatives of piperazine, such as 4-Benzyl-piperazine-2,6-dione, have been studied for their potential to inhibit HIV-1 attachment. This research explores their use in interfering with the interaction of viral proteins with host cell receptors, presenting a possible avenue for HIV treatment (Wang et al., 2009).
Safety And Hazards
The safety data sheet for Piperazine-2,6-dione suggests that it should be used for R&D only and not for medicinal, household or other use . It advises against inhalation, skin contact, eye contact, and ingestion . In case of accidental release, it recommends using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
properties
IUPAC Name |
4-benzylpiperazine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-7-13(8-11(15)12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURIYIYAKMLWMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340034 | |
Record name | 4-Benzyl-piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-piperazine-2,6-dione | |
CAS RN |
35975-17-8 | |
Record name | 4-Benzyl-piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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